Propylparaben sodium

Catalog No.
S742810
CAS No.
35285-69-9
M.F
C10H11NaO3
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylparaben sodium

CAS Number

35285-69-9

Product Name

Propylparaben sodium

IUPAC Name

sodium;4-propoxycarbonylphenolate

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1

InChI Key

IXMINYBUNCWGER-UHFFFAOYSA-M

SMILES

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Antimicrobial Activity

Propylparaben sodium possesses well-documented antimicrobial properties, making it effective against bacteria, fungi, and yeasts. This property has led to its extensive use in:

  • Cosmetics: Propylparaben sodium extends the shelf life of cosmetic products by inhibiting the growth of microorganisms that can cause spoilage and degrade product quality [].
  • Pharmaceuticals: It is used as a preservative in various pharmaceutical formulations, including pills, syrups, and topical medications, to maintain product sterility and prevent microbial contamination [].
  • Food Industry: While its use in food is restricted in some regions, propylparaben sodium can be used as a preservative in certain food products, particularly in combination with other preservatives, to prevent microbial growth and extend shelf life [].

Potential Health Effects

While propylparaben sodium exhibits antimicrobial properties, concerns have been raised regarding its potential health effects. Some studies have suggested:

  • Endocrine Disruption: Propylparaben sodium possesses weak estrogenic activity, raising concerns about potential endocrine disruption, particularly in the context of chronic exposure []. However, the significance of these findings and their translation to human health remain unclear and require further investigation.
  • Allergic Reactions: Propylparaben sodium can cause allergic skin reactions in some individuals, particularly with repeated exposure [].

Ongoing Research

Due to the ongoing debate surrounding its safety, propylparaben sodium continues to be a subject of active research. Current research efforts are focused on:

  • Refining safety assessments: This includes further investigating the potential for endocrine disruption and other health effects at relevant exposure levels.
  • Developing alternative preservatives: Researchers are exploring alternative preservatives with similar efficacy but potentially less concerning safety profiles.

Propylparaben sodium, also known as sodium propyl p-hydroxybenzoate, is the sodium salt of propylparaben, which is the n-propyl ester of p-hydroxybenzoic acid. It is a white crystalline solid with the chemical formula NaC₁₀H₁₂O₃ and a molecular weight of approximately 202.18 g/mol. Propylparaben sodium is primarily utilized as a preservative in various products, including cosmetics, pharmaceuticals, and food items due to its antimicrobial properties. It is regarded as safe for use by regulatory bodies like the FDA, which classifies it as generally recognized as safe .

Propylparaben sodium acts as a preservative by inhibiting the growth of bacteria, fungi, and yeasts. The exact mechanism is not fully understood, but it likely involves disrupting the cell membrane of microbes, affecting their ability to function and reproduce [].

The synthesis of propylparaben sodium involves the esterification of p-hydroxybenzoic acid with propanol, typically facilitated by an acidic catalyst. The reaction proceeds through several steps:

  • Protonation of Carbonyl: The carbonyl group of p-hydroxybenzoic acid is protonated under acidic conditions.
  • Nucleophilic Attack: Propanol acts as a nucleophile, attacking the positively charged carbonyl carbon.
  • Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the hydroxyl group can act as a leaving group.
  • Elimination of Water: Water is expelled, leading to the reformation of the carbonyl group and yielding propylparaben.
  • Sodium Salt Formation: The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form propylparaben sodium .

The primary method for synthesizing propylparaben sodium involves:

  • Esterification Reaction: As described earlier, using p-hydroxybenzoic acid and propanol in the presence of an acid catalyst.
  • Neutralization: After synthesis, the resulting propylparaben is neutralized with sodium hydroxide to yield propylparaben sodium.

Alternative synthetic routes may include variations in reaction conditions or using different catalysts, but these are less commonly reported .

Propylparaben sodium is widely used across several industries:

  • Cosmetics: As a preservative in creams, lotions, shampoos, and other personal care products.
  • Pharmaceuticals: Incorporated into various medications as an excipient to maintain stability and prevent microbial growth.
  • Food Industry: Used as a food additive (E216) to prolong shelf life by inhibiting microbial growth .

Propylparaben sodium belongs to a class of compounds known as parabens. Here are some similar compounds along with their unique characteristics:

Compound NameStructure SimilarityUnique Properties
MethylparabenSimilar ester structureGenerally used at lower concentrations; less effective against certain fungi.
ButylparabenLonger alkyl chainMore potent antimicrobial activity but higher irritation potential.
EthylparabenIntermediate chain lengthUsed less frequently; moderate antimicrobial properties compared to others.

Propylparaben stands out due to its balance between efficacy and safety profile in various applications while being less irritating than some of its counterparts .

Synthetic Pathways

Propylparaben sodium, chemically designated as sodium 4-(propoxycarbonyl)phenolate with the molecular formula C₁₀H₁₁NaO₃, represents a significant preservative compound synthesized through well-established organic chemistry methodologies [1] [2]. The synthesis of this sodium salt derivative involves a sequential two-step process that transforms 4-hydroxybenzoic acid into its propyl ester form before converting it to the corresponding sodium salt [3] [4].

Esterification of 4-Hydroxybenzoic Acid with Propanol

The initial synthetic pathway involves the classical esterification reaction between 4-hydroxybenzoic acid and n-propanol under acidic catalysis [4] [5]. This reaction proceeds through a Fischer esterification mechanism, where the carboxylic acid functionality of 4-hydroxybenzoic acid undergoes nucleophilic acyl substitution with propanol [5] [6]. The reaction requires an acid catalyst, typically sulfuric acid, and employs an excess of propanol to drive the equilibrium toward product formation [5].

The esterification process is conducted in glass-lined reactors under reflux conditions to prevent metallic contamination while maintaining the necessary reaction temperature [5]. The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the propanol oxygen on the electrophilic carbon center [7]. Subsequent dehydration and deprotonation steps yield propyl 4-hydroxybenzoate as the primary product [5] [6].

Reaction conditions are critical for achieving high yields and purity [5]. The materials are heated under reflux for several hours, with continuous removal of water formed during the reaction to maintain forward reaction progress [5]. Following completion of the esterification, the acid catalyst is neutralized with caustic soda, and the product undergoes crystallization through controlled cooling [5].

The propyl ester product exhibits characteristic physical properties including a melting point range of 95-98°C and crystalline morphology [5] [6]. Quality control measures include monitoring the reaction progress through analytical techniques and ensuring the absence of unreacted starting materials [5].

Sodium Salt Formation via Alkali Metal Reactions

The conversion of propyl 4-hydroxybenzoate to its sodium salt form involves treatment with sodium-containing reagents under controlled conditions [3] [8]. The most common approach utilizes sodium hydride as the deprotonating agent in an aprotic solvent system [3]. This reaction exploits the acidic nature of the phenolic hydroxyl group present in the propyl ester, which can be readily deprotonated by strong bases [8].

The sodium salt formation reaction is typically conducted in diglyme solvent under dry nitrogen atmosphere to prevent moisture interference [3]. A suspension of sodium hydride is slowly added to a solution of propyl 4-hydroxybenzoate, with careful control of reaction temperature and atmosphere [3]. The reaction proceeds through deprotonation of the phenolic hydroxyl group, forming the sodium phenolate salt with concurrent hydrogen gas evolution [8].

Experimental protocols report yields and reaction conditions where sodium hydride (0.61 g; 0.025 moles) in diglyme is added to propyl 4-hydroxybenzoate (5.19 g; 0.029 moles) in diglyme under dry nitrogen [3]. The reaction mixture requires stirring for approximately 15 hours at temperatures ranging from ambient to 50°C [3].

Alternative synthetic approaches may employ other sodium-containing reagents, including sodium metal or sodium hydroxide, depending on specific reaction requirements and desired product characteristics [8] [9]. The choice of sodium source influences reaction kinetics, product purity, and isolation procedures [8].

Crystallographic and Spectroscopic Analysis

The structural characterization of propylparaben sodium involves comprehensive analytical techniques including X-ray diffraction studies and spectroscopic methods [2] [10]. These characterization approaches provide detailed information about molecular structure, crystal packing, and chemical bonding patterns [11].

X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic arrangement within propylparaben sodium crystals [11]. The compound crystallizes in a specific space group with characteristic lattice parameters that reflect its molecular geometry and intermolecular interactions [2] [10].

Crystallographic data for propylparaben sodium reveals important structural features including bond lengths, bond angles, and crystal packing arrangements [2]. The sodium cation coordination environment plays a crucial role in determining the overall crystal structure and stability [10]. The phenolate oxygen atoms serve as primary coordination sites for sodium ions, creating extended networks within the crystal lattice [2].

Powder diffraction patterns provide fingerprint identification for propylparaben sodium, enabling quality control and phase identification in synthetic samples [12]. The diffraction data exhibits characteristic peak positions and intensities that correspond to specific crystallographic planes and structural features [12]. Standard reference patterns facilitate comparison with experimental samples and verification of phase purity [12].

Lattice parameters and unit cell dimensions provide quantitative measures of crystal structure characteristics [2]. The density calculated from crystallographic data (1.24 g/cm³ at 25°C) reflects the efficient packing of molecules within the crystal structure [2]. These parameters are essential for understanding physical properties and behavior under various conditions [2].

Fourier Transform Infrared and Nuclear Magnetic Resonance Spectral Signatures

Fourier Transform Infrared spectroscopy provides detailed information about functional group characteristics and molecular vibrations within propylparaben sodium [13] [14]. The infrared spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations and bonding patterns [13]. Key spectral features include phenolic oxygen-hydrogen stretch vibrations in the 3200-3600 cm⁻¹ region, carbonyl stretch vibrations at 1650-1680 cm⁻¹, and ester carbon-oxygen stretch vibrations at 1200-1300 cm⁻¹ [13] [14].

The aromatic ring system contributes characteristic carbon-carbon stretch vibrations in the 1500-1600 cm⁻¹ range, while alkyl carbon-hydrogen stretch vibrations appear at 2800-3000 cm⁻¹ [13]. These spectral signatures provide structural confirmation and enable identification of functional groups present in the molecule [13] [14].

Nuclear Magnetic Resonance spectroscopy offers detailed information about molecular structure and chemical environment of individual atoms [10] [15]. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals for different proton environments within the molecule [15]. Aromatic protons typically appear in the 6.8-8.0 parts per million range, while the propyl ester chain protons exhibit signals at 4.2-4.3 parts per million [15]. The terminal methyl group produces characteristic signals at 1.0-1.2 parts per million [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about carbon atom environments and bonding patterns [15]. The carbonyl carbon typically appears at 165-170 parts per million, while aromatic carbons exhibit signals in the 115-165 parts per million range [15]. These spectral data enable complete structural elucidation and verification of synthetic products [15].

Table 1: Physical and Chemical Properties of Propylparaben Sodium

PropertyValue
CAS Number35285-69-9
Molecular FormulaC₁₀H₁₁NaO₃
Molecular Weight (g/mol)202.18
Chemical NameSodium 4-(propoxycarbonyl)phenolate
Physical AppearanceWhite to light yellow hygroscopic crystalline powder
Melting Point (°C)302
Density (g/cm³)1.24 (25°C)
Solubility in Water (g/L)1000 (23°C)
pH (1 g/L solution)9.5-10.5
pKa8.46 (20°C)

Table 2: Synthesis Conditions for Propylparaben Sodium

Reaction StepReagentsConditionsTemperatureTime
Esterification of 4-hydroxybenzoic acid4-hydroxybenzoic acid + n-propanol + acid catalystReflux, glass-lined reactorReflux temperatureSeveral hours
Sodium salt formationPropyl 4-hydroxybenzoate + sodium hydrideDry nitrogen atmosphere, diglyme solventAmbient to 50°C15 hours
PurificationCrystallization and filtrationCooling, washing, vacuum dryingRoom temperatureVariable

Table 3: Spectroscopic Characteristics of Propylparaben Sodium

Analytical MethodCharacteristic Peak/SignalWavenumber/Chemical Shift
Fourier Transform Infrared SpectroscopyOxygen-hydrogen stretch (phenolic)3200-3600 cm⁻¹
Fourier Transform Infrared SpectroscopyCarbon-oxygen stretch (ester)1650-1680 cm⁻¹
Fourier Transform Infrared SpectroscopyCarbon-oxygen stretch (ester)1200-1300 cm⁻¹
Proton Nuclear Magnetic Resonance SpectroscopyAromatic protons6.8-8.0 ppm
Proton Nuclear Magnetic Resonance SpectroscopyPropyl ester chain4.2-4.3 ppm
Carbon-13 Nuclear Magnetic Resonance SpectroscopyCarbonyl carbon165-170 ppm
Mass SpectrometryMolecular ion peakm/z 202

Hydrogen Bond Acceptor Count

3

Exact Mass

202.06058849 g/mol

Monoisotopic Mass

202.06058849 g/mol

Heavy Atom Count

14

UNII

625NNB0G9N

Related CAS

94-13-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 398 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 21 of 398 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 377 of 398 companies with hazard statement code(s):;
H318 (97.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35285-69-9

Wikipedia

Propylparaben sodium

Use Classification

Cosmetics -> Preservative

Dates

Modify: 2023-08-15

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